

Application of Capromab Pendetide in Assessing Treatment Response in Prostate Cancer

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Compound of Interest

Compound Name: *Capromab*

Cat. No.: *B1176778*

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Application Notes

Capromab pendetide, commercially known as ProstaScint®, is a murine monoclonal antibody-based imaging agent that targets the Prostate-Specific Membrane Antigen (PSMA).[1] Unlike other PSMA-targeting agents that bind to the extracellular domain, **Capromab** pendetide recognizes an intracellular epitope of PSMA.[2] This unique mechanism implies that the antibody primarily binds to non-viable, apoptotic, or necrotic tumor cells where membrane integrity is compromised.[3] Radiolabeled with Indium-111 (¹¹¹In), **Capromab** pendetide is visualized using Single Photon Emission Computed Tomography (SPECT), often combined with CT (SPECT/CT) for better anatomical localization.[4][5]

Historically, ¹¹¹In-**capromab** pendetide has been used for the initial staging of high-risk prostate cancer and for detecting recurrent disease.[6] However, its application in assessing treatment response, particularly in predicting the outcome of salvage radiotherapy after radical prostatectomy, has been a subject of investigation with varying results.[7][8][9] The rationale for this application is that positive findings outside the prostatic fossa may indicate metastatic disease, suggesting that local salvage therapy alone might be insufficient.[7] Conversely, a negative scan or disease confined to the prostate bed could indicate a higher likelihood of a durable response to targeted radiation therapy.[6][7]

It is important to note that while some studies have shown a correlation between **Capromab** pentetide scan results and the likelihood of a durable complete response to salvage radiotherapy, other studies have found no significant association.[7][8][9] Therefore, patient management should not be based solely on **Capromab** pentetide scan results without confirmation from other diagnostic methods.[10] The interpretation of post-treatment scans can be challenging, as intense localization can persist in irradiated tissues due to chronic inflammation and increased capillary permeability.[2]

More recent advances in PSMA-targeted imaging, such as PSMA PET/CT, have shown higher sensitivity and specificity and have largely supplanted the use of **Capromab** pentetide in clinical practice.[3] Nevertheless, the principles and historical data from **Capromab** pentetide studies provide valuable insights into the role of molecular imaging in treatment response assessment.

Quantitative Data Summary

The following tables summarize the performance of **Capromab** pentetide in various clinical scenarios, including its diagnostic accuracy for detecting metastases and its utility in predicting response to salvage radiotherapy.

Table 1: Diagnostic Accuracy of ¹¹¹In-**Capromab** Pentetide for Pelvic Lymph Node Metastases

Study Population	Sensitivity	Specificity	Positive Predictive Value (PPV)	Negative Predictive Value (NPV)	Overall Accuracy
High-risk patients prior to pelvic lymph node dissection	62%	72%	62%	72%	68%

Data from a pivotal phase 3 trial as reported in the ProstaScint® package insert.[10]

Table 2: Performance of ¹¹¹In-**Capromab** Pentetide in Detecting Recurrent Disease in the Prostatic Fossa

Study Population	True Positive	False Positive	True Negative	False Negative
Patients with suspected recurrent/residual disease after radical prostatectomy	29	29	70	30

Data from a pivotal phase 3 trial as reported in the ProstaScint® package insert.[\[10\]](#)

Table 3: Predictive Value of ¹¹¹In-**Capromab** Pendetide for Durable Complete Response (DCR) to Salvage Radiotherapy

Scan Result	Patients Achieving DCR	Total Patients	DCR Rate
Normal scan outside prostatic fossa	16	23	70%
Positive scan outside prostatic fossa and pelvis	2	9	22%

Data from a study by Kahn et al. investigating the response to salvage radiotherapy.[\[6\]](#)[\[7\]](#)

Experimental Protocols

Protocol 1: Clinical Assessment of Treatment Response to Salvage Radiotherapy using ¹¹¹In-Capromab Pendetide SPECT/CT

1. Patient Selection:

- Patients with biochemical recurrence of prostate cancer following radical prostatectomy (rising PSA).

- Negative findings for metastatic disease on conventional imaging (e.g., bone scan, CT).
- Patients scheduled to undergo salvage radiotherapy to the prostatic fossa.
- Exclusion criteria: Hypersensitivity to murine products or Indium-111 chloride.[10]

2. Radiolabeling of **Capromab** Pendetide with Indium-111:

- Use a ProstaScint® kit containing a vial of 0.5 mg **capromab** pendetide and a vial of sodium acetate buffer.[11]
- Add the sodium acetate solution to a sterile, non-pyrogenic solution of ^{111}In -Chloride to create a buffered solution.[11]
- Add the buffered ^{111}In solution to the vial containing **capromab** pendetide.[11]
- Incubate at room temperature for 30 minutes.
- Assess radiochemical purity using Instant Thin-Layer Chromatography (ITLC); purity should be >95%.
- The final product should be administered within 8 hours of compounding.[12]

3. Patient Preparation:

- Obtain a detailed clinical history, including prior treatments (surgery, radiation, hormonal therapy), PSA levels, and Gleason score.[2][12]
- Patients should fast for at least 4 hours before the injection.[3]
- Administer a laxative to cleanse the bowel and minimize interference with image interpretation.[12]
- Encourage patient hydration to reduce the radiation burden.[12]

4. Administration of ^{111}In -**Capromab** Pendetide:

- The recommended dose is 0.5 mg of **Capromab** pendetide radiolabeled with 4-5 mCi of Indium-111.[11]
- Administer the dose intravenously over 5 minutes.[11]
- Monitor the patient for any signs of an allergic reaction.

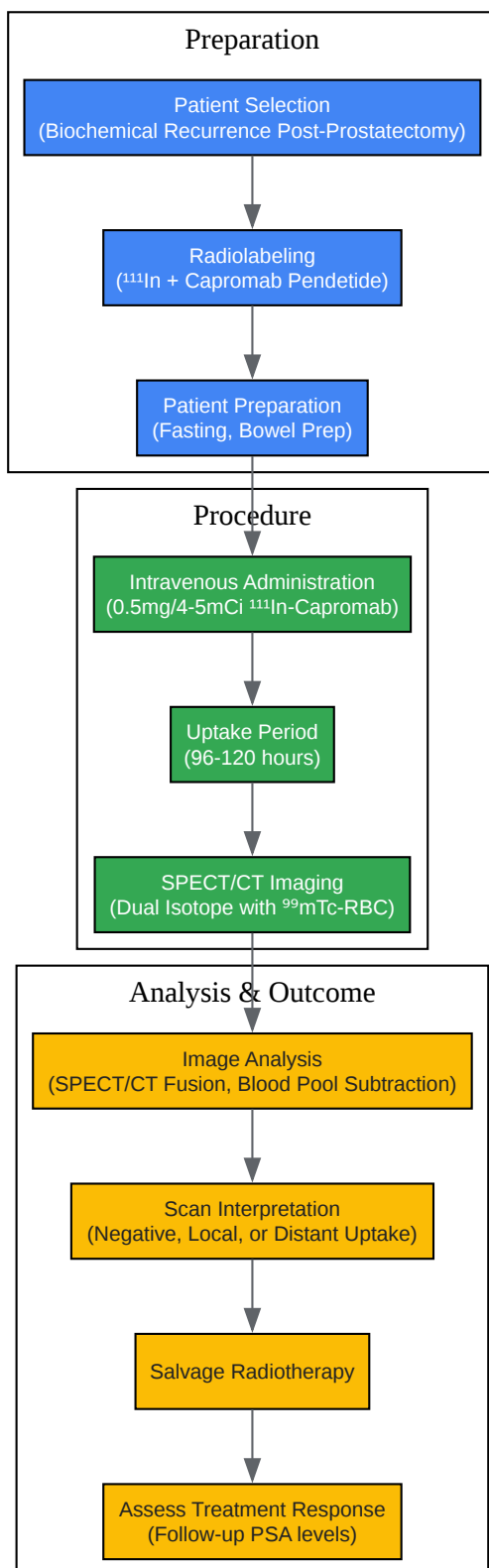
5. SPECT/CT Imaging Protocol:

- Imaging is typically performed 96-120 hours (4-5 days) after injection to allow for clearance of the radiotracer from the blood pool.[2]
- Dual-Isotope SPECT/CT (Recommended for improved accuracy):
 - On the day of imaging, label the patient's red blood cells with 5-8 mCi of Technetium-99m (^{99m}Tc) using an UltraTag® kit.[12]
 - Acquire whole-body planar images for ^{111}In .[12]
 - Inject the ^{99m}Tc -labeled red blood cells.[12]
 - Perform a simultaneous SPECT acquisition of both ^{111}In and ^{99m}Tc to visualize blood pool activity.[2]
- SPECT Acquisition Parameters:
 - Use a dual-head gamma camera with medium-energy collimators.
 - Set dual energy windows for the primary photopeaks of ^{111}In (171 keV and 245 keV).
 - Acquire SPECT data over 360° with multiple projections.
- CT Acquisition:
 - Immediately following the SPECT scan, acquire a low-dose CT scan for anatomical co-registration and attenuation correction.

6. Image Analysis and Interpretation:

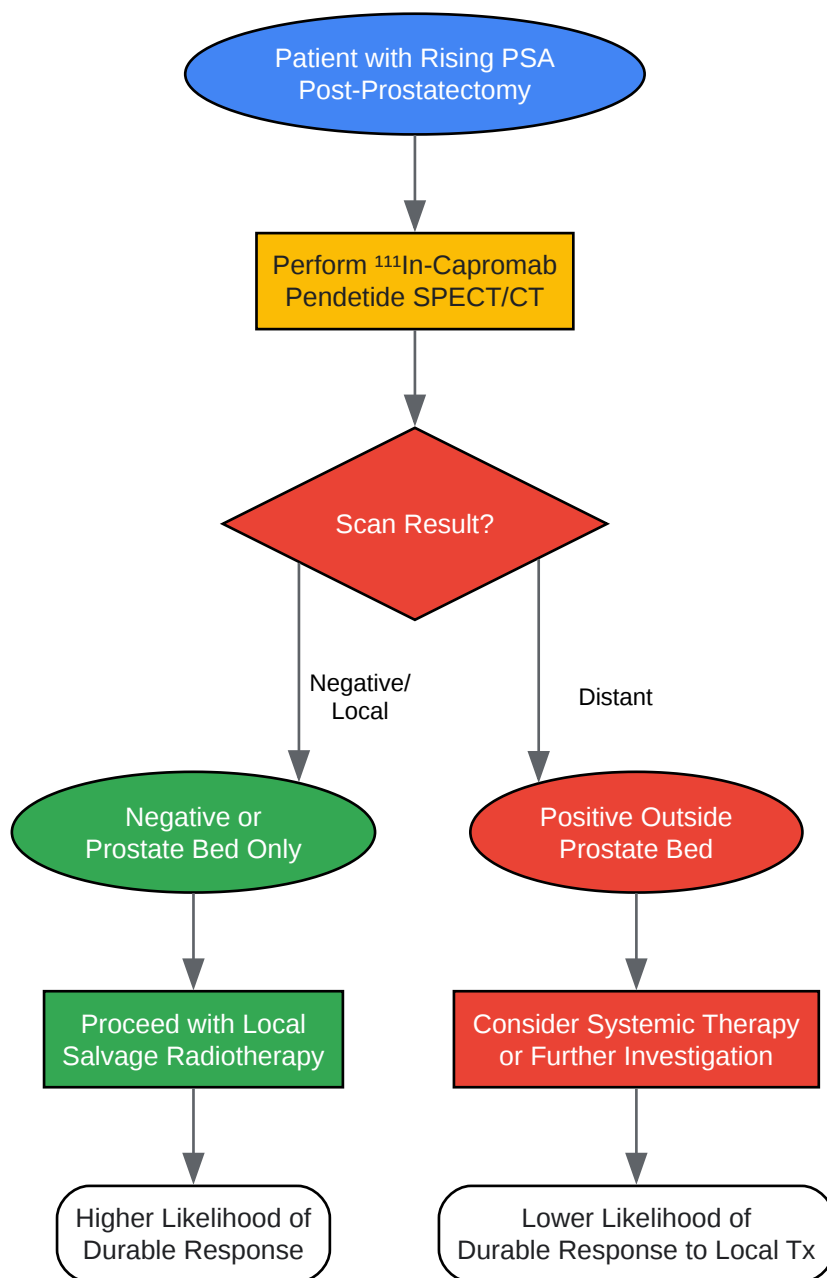
- Reconstruct SPECT and CT images and fuse them for accurate localization of radiotracer uptake.
- Interpret images in conjunction with the ^{99m}Tc -RBC blood pool images to differentiate true positive uptake from blood pool activity.
- Categorize scan results as:
 - Negative (no abnormal uptake).
 - Positive in the prostatic fossa only.
 - Positive outside the prostatic fossa (e.g., pelvic lymph nodes, distant soft tissue).
- Correlate imaging findings with post-treatment PSA levels to assess for a durable complete response.

Visualizations



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Caption: Experimental workflow for assessing treatment response using ^{111}In -**Capromab** Pendetide.



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Caption: Logical framework for patient stratification based on **Capromab** pendetide scan results.

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